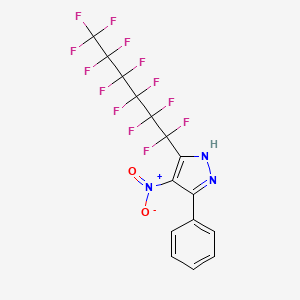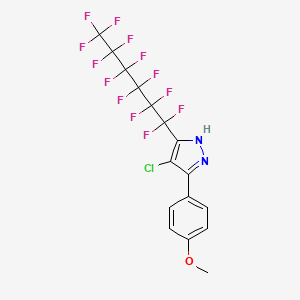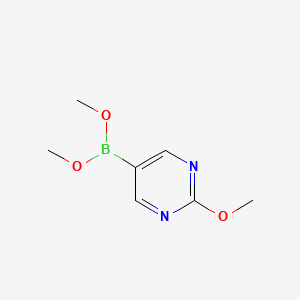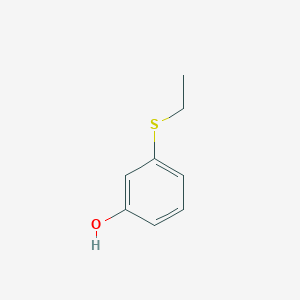
3-(乙硫基)苯酚
描述
3-(Ethylsulfanyl)phenol is a chemical compound that belongs to the family of thio-phenols . It is a colorless or slightly yellowish liquid with a woody odor . This compound has a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol .
Synthesis Analysis
Phenolic compounds, including 3-(Ethylsulfanyl)phenol, can be synthesized in the laboratory using various methods . For instance, one synthesis method involves the use of Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .Molecular Structure Analysis
The molecular structure of 3-(Ethylsulfanyl)phenol consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an ethylsulfanyl group . The InChI code for this compound is 1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 .Chemical Reactions Analysis
Phenolic compounds, including 3-(Ethylsulfanyl)phenol, are known to undergo various chemical reactions . For instance, they can participate in electrophilic aromatic substitution reactions, making them highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols, including 3-(Ethylsulfanyl)phenol, generally have higher boiling points compared to other hydrocarbons of the same molecular mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Ethylsulfanyl)phenol, focusing on six unique fields:
Antimicrobial Applications
3-(Ethylsulfanyl)phenol has shown promising antimicrobial properties. It can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Research has demonstrated its effectiveness against common pathogens, which could be beneficial in medical and agricultural settings .
Antioxidant Properties
Phenolic compounds, including 3-(Ethylsulfanyl)phenol, are known for their antioxidant activities. These compounds can neutralize free radicals, reducing oxidative stress in biological systems. This property is particularly valuable in the development of pharmaceuticals and nutraceuticals aimed at preventing or treating diseases related to oxidative damage .
Anti-inflammatory Effects
Studies have indicated that 3-(Ethylsulfanyl)phenol possesses anti-inflammatory properties. It can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Material Science Applications
In material science, 3-(Ethylsulfanyl)phenol can be used as a building block for synthesizing advanced materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the creation of novel polymers with specific properties suitable for industrial applications .
Environmental Sensors
The compound is also utilized in the development of environmental sensors. Its sensitivity to certain environmental pollutants makes it an excellent candidate for detecting phenolic compounds in water and soil. This application is crucial for monitoring and managing environmental pollution .
Pharmaceutical Synthesis
3-(Ethylsulfanyl)phenol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical reactivity allows it to be transformed into more complex molecules that can act as active pharmaceutical ingredients (APIs) in medications for treating a range of diseases .
作用机制
The mechanism of action of phenolic compounds is often related to their chemical properties . For instance, one proposed mechanism of action of phenolic acids is a decrease in extracellular pH . The antibacterial activity depends on the interaction site with target molecules, inducing different action mechanisms .
未来方向
Phenolic compounds, including 3-(Ethylsulfanyl)phenol, have been the focus of various research studies due to their potential applications in various industries such as pharmaceutical and food industries . Future research may focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .
属性
IUPAC Name |
3-ethylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAVQUACSSRUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)phenol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

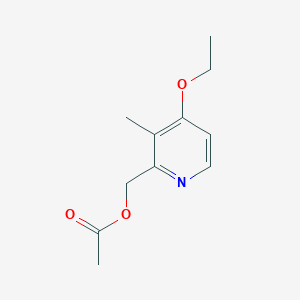
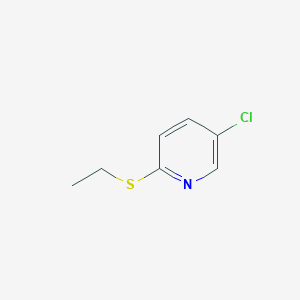
![3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3039373.png)
![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)
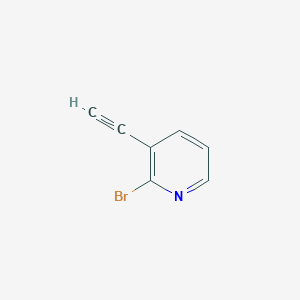

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)




